molecular formula C12H18O2 B15326838 1-Methoxy-5-phenylpentan-2-ol

1-Methoxy-5-phenylpentan-2-ol

Cat. No.: B15326838
M. Wt: 194.27 g/mol
InChI Key: PVORIWHEIYRAQU-UHFFFAOYSA-N
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Description

1-Methoxy-5-phenylpentan-2-ol is an ether-alcohol hybrid compound featuring a methoxy group at the C1 position and a phenyl-substituted pentanol backbone.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-5-phenylpentan-2-ol

InChI

InChI=1S/C12H18O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3

InChI Key

PVORIWHEIYRAQU-UHFFFAOYSA-N

Canonical SMILES

COCC(CCCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-5-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by methoxylation . Another method involves the reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 1-Methoxy-5-phenylpentan-2-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, primary or secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (Compound 25)

Synthesis and Physical Properties: This compound is synthesized via catalytic hydrogenation (Pd/C, 50°C, 48 hours) of a benzyl-protected precursor in a 9:1 ethyl acetate/methanol solvent system, achieving 95% yield . The product is isolated as a white solid with a melting point of 123–125°C.

Property 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol 1-Methoxy-5-phenylpentan-2-ol
Molecular Formula C₂₅H₂₀O₂ C₁₂H₁₈O₂
Yield 95% Undisclosed
Melting Point 123–125°C Undisclosed
Synthetic Conditions Catalytic hydrogenation, 50°C, 48 hours Undisclosed

Structural Implications :
The naphthyl-phenanthrene backbone of Compound 25 enhances aromatic stacking interactions compared to the simpler phenyl group in 1-Methoxy-5-phenylpentan-2-ol. This difference likely influences solubility (lower for Compound 25 due to extended conjugation) and reactivity in catalytic systems .

5-(Oxiran-2-yl)-1-phenylpentan-2-ol (Epoxide Derivative)

Synthesis and Reactivity :
This epoxide-containing analog is synthesized via epoxidation of a precursor, followed by purification using 20% ethyl acetate/hexane gradient chromatography (78% yield) . Its liquid state (clear oil) contrasts with the solid-state isolation of Compound 25, suggesting divergent applications in solution-phase reactions.

Property 5-(Oxiran-2-yl)-1-phenylpentan-2-ol 1-Methoxy-5-phenylpentan-2-ol
Molecular Formula C₁₃H₁₈O₃ C₁₂H₁₈O₂
Yield 78% Undisclosed
Physical State Clear oil Undisclosed (likely liquid)
Functional Group Epoxide Methoxy ether

Functional Group Impact :
The epoxide group in this analog confers high electrophilicity, enabling ring-opening reactions (e.g., nucleophilic additions), whereas the methoxy group in 1-Methoxy-5-phenylpentan-2-ol is less reactive, favoring hydrogen bonding or steric effects in molecular recognition .

Commercial and Application Context

1-Methoxy-5-phenylpentan-2-ol’s discontinuation contrasts with structurally complex analogs like Compound 25, which remain actively researched for chiral resolution or asymmetric catalysis . Similarly, epoxide derivatives are valued in medicinal chemistry for their synthetic versatility .

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